2-Amino-4-hydroxy-5-nitrobenzoic acid 2-Amino-4-hydroxy-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 574738-65-1
VCID: VC2094884
InChI: InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12)
SMILES: C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O
Molecular Formula: C7H6N2O5
Molecular Weight: 198.13 g/mol

2-Amino-4-hydroxy-5-nitrobenzoic acid

CAS No.: 574738-65-1

Cat. No.: VC2094884

Molecular Formula: C7H6N2O5

Molecular Weight: 198.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-hydroxy-5-nitrobenzoic acid - 574738-65-1

Specification

CAS No. 574738-65-1
Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
IUPAC Name 2-amino-4-hydroxy-5-nitrobenzoic acid
Standard InChI InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12)
Standard InChI Key LRSAVIYRSAMFRJ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O
Canonical SMILES C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

2-Amino-4-hydroxy-5-nitrobenzoic acid is identified by the CAS Registry Number 574738-65-1. This compound belongs to the benzoic acid derivative family, characterized by the presence of multiple functional groups: an amino group at position 2, a hydroxyl group at position 4, and a nitro group at position 5, all attached to a benzoic acid core structure.

Structural Representation

The molecular structure of 2-amino-4-hydroxy-5-nitrobenzoic acid features a benzene ring with four substituents strategically positioned to create a highly functionalized aromatic compound. The carboxylic acid group is directly attached to the benzene ring, while the amino group occupies the ortho position relative to the carboxylic acid. The hydroxyl group is positioned para to the carboxylic acid, and the nitro group is meta to the carboxylic acid but ortho to the hydroxyl group.

Chemical Identifiers

The compound is represented by various chemical identifiers that facilitate its recognition in chemical databases and literature. These identifiers are summarized in Table 1.

Identifier TypeValue
CAS Registry Number574738-65-1
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
IUPAC Name2-amino-4-hydroxy-5-nitrobenzoic acid
Standard InChIInChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12)
Standard InChIKeyLRSAVIYRSAMFRJ-UHFFFAOYSA-N
SMILES NotationC1=C(C(=CC(=C1N+[O-])O)N)C(=O)O
PubChem Compound ID23033002

Table 1: Chemical identifiers for 2-amino-4-hydroxy-5-nitrobenzoic acid.

Physical and Chemical Properties

Solubility Properties

The solubility profile of 2-amino-4-hydroxy-5-nitrobenzoic acid is influenced by its multiple functional groups. The presence of hydrophilic groups (carboxylic acid, amino, and hydroxyl) likely enhances its solubility in polar solvents, while the nitro group and aromatic ring contribute to potential solubility in certain organic solvents. The compound's solubility characteristics are particularly relevant for its potential applications in chemical synthesis and pharmaceutical research.

Spectroscopic Properties

The compound's unique functional group arrangement creates a distinctive spectroscopic profile that facilitates its identification and characterization. The presence of multiple chromophores (nitro group, amino group, and aromatic ring) likely contributes to characteristic absorption patterns in UV-visible spectroscopy. Similarly, the diverse functional groups create identifiable patterns in infrared spectroscopy, with expected absorption bands corresponding to O-H, N-H, C=O, and N-O stretching vibrations.

Synthesis and Production Methods

Industrial Production Considerations

For industrial-scale production, considerations would include:

  • Optimization of reaction conditions to maximize yield and purity while minimizing the formation of isomeric byproducts.

  • Implementation of efficient purification methods, potentially including recrystallization, chromatography, or other separation techniques.

  • Ensuring consistent quality control through appropriate analytical methods to verify the compound's identity and purity.

Chemical Reactivity

Reactivity of Functional Groups

The chemical behavior of 2-amino-4-hydroxy-5-nitrobenzoic acid is defined by the reactivity of its multiple functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.

  • The amino group can undergo diazotization, acylation, and various coupling reactions.

  • The hydroxyl group may be involved in esterification, etherification, and oxidation processes.

  • The nitro group can be reduced to form an amino group, potentially leading to the formation of diamino derivatives.

Functional GroupReaction TypePotential Products
Carboxylic AcidEsterificationCorresponding esters
Carboxylic AcidAmidationAmide derivatives
Amino GroupDiazotizationDiazonium salts
Amino GroupAcylationN-acyl derivatives
Hydroxyl GroupEtherificationEther derivatives
Nitro GroupReductionAmino derivatives

Table 2: Potential reaction pathways for 2-amino-4-hydroxy-5-nitrobenzoic acid based on its functional groups.

Analytical Methods for Characterization

Spectroscopic Analysis

The structural characterization of 2-amino-4-hydroxy-5-nitrobenzoic acid can be accomplished through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule, confirming the positions of the functional groups.

  • Infrared (IR) Spectroscopy: Identifies characteristic absorption bands associated with the functional groups present in the compound.

  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, providing further confirmation of the compound's identity.

Chromatographic Methods

Chromatographic techniques play a crucial role in assessing the purity of 2-amino-4-hydroxy-5-nitrobenzoic acid:

  • High-Performance Liquid Chromatography (HPLC): Enables separation and quantification of the compound and potential impurities.

  • Thin-Layer Chromatography (TLC): Provides a rapid assessment of the compound's purity and can be used for monitoring reaction progress during synthesis.

Research Status and Future Directions

Current Research Landscape

The research interest in 2-amino-4-hydroxy-5-nitrobenzoic acid appears to be focused on its potential as a synthetic intermediate and building block in chemical synthesis. Its unique combination of functional groups offers versatility in constructing more complex molecular architectures.

Future Research Opportunities

Future research directions may include:

  • Exploration of more efficient and environmentally friendly synthesis methods for 2-amino-4-hydroxy-5-nitrobenzoic acid.

  • Investigation of its potential applications in materials science, particularly in the development of functionalized materials with specific properties.

  • Evaluation of its biological activities, including potential antimicrobial, anti-inflammatory, or other pharmacological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator